3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines a thiazolidine ring, a pyridopyrimidine core, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, with good functional group tolerance and high yields.
Industrial Production Methods
the principles of green chemistry, such as using transition-metal-free routes and avoiding external oxidants, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their antitumor and antibacterial activities.
Quinazolin-4-one derivatives: These compounds are known for their antimicrobial properties and are structurally related.
Uniqueness
What sets 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of a thiazolidine ring with a pyridopyrimidine core, which provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O2S3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S3/c1-3-4-12-26-22(28)18(31-23(26)29)14-17-20(30-16-10-6-5-7-11-16)24-19-15(2)9-8-13-25(19)21(17)27/h5-11,13-14H,3-4,12H2,1-2H3/b18-14- |
InChI Key |
OATHBQAZDHSABV-JXAWBTAJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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